2-Dehydroecdysone

説明

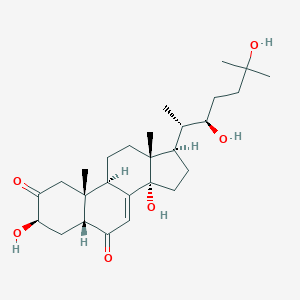

Structure

2D Structure

3D Structure

特性

CAS番号 |

113846-79-0 |

|---|---|

分子式 |

C27H42O6 |

分子量 |

462.6 g/mol |

IUPAC名 |

(3R,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-3,14-dihydroxy-10,13-dimethyl-1,3,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-2,6-dione |

InChI |

InChI=1S/C27H42O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,22,28,30,32-33H,6-11,13-14H2,1-5H3/t15-,16+,17-,19-,20+,22+,25+,26+,27+/m0/s1 |

InChIキー |

YFZGVPBGGOOZPB-SVINYHLRSA-N |

SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(=O)C(C4)O)C)C)O)C(CCC(C)(C)O)O |

異性体SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CC(=O)[C@@H](C4)O)C)C)O)[C@@H](CCC(C)(C)O)O |

正規SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(=O)C(C4)O)C)C)O)C(CCC(C)(C)O)O |

同義語 |

2-dehydroecdysone |

製品の起源 |

United States |

Occurrence and Distribution of 2 Dehydroecdysone in Biological Systems

Endogenous Presence in Arthropods

The presence of 2-dehydroecdysone is a key feature of the ecdysteroid profile in many arthropod species, where it functions as a prohormone. mdpi.com

Endocrine glands are the primary sites of ecdysteroid biosynthesis, releasing their products into the hemolymph to regulate molting and metamorphosis.

In many insect species, particularly within the order Lepidoptera, the prothoracic glands are the principal source of ecdysteroids. Research has shown that these glands secrete a mixture of keto-ecdysteroids in response to the prothoracicotropic hormone (PTTH). nih.gov In the tobacco hornworm, Manduca sexta, the major ecdysteroid released from the prothoracic glands in vitro is a combination of this compound and 3-dehydroecdysone (B1239484), with the latter being more abundant. nih.govpnas.org Similarly, in other lepidopteran species like the cotton leafworm, Spodoptera littoralis, 3-dehydroecdysone is identified as the primary secretory product of the prothoracic glands. scite.ai These dehydroecdysones are considered prohormones, which are subsequently converted to the active molting hormone. nih.gov

Table 1: Secretion of Dehydroecdysones from Insect Prothoracic Glands

| Species | Compound(s) Secreted | Research Finding | Citation |

| Manduca sexta (Tobacco Hornworm) | This compound and 3-dehydroecdysone | The major ecdysteroid release is a mixture of this compound and 3-dehydroecdysone (in a 1:2 ratio). | nih.gov |

| Spodoptera littoralis (Cotton Leafworm) | 3-dehydroecdysone | The primary product of the prothoracic glands is 3-dehydroecdysone. | scite.ai |

The Y-organs are the crustacean equivalent of the insect prothoracic glands, responsible for synthesizing and secreting ecdysteroids that regulate the molt cycle. ijariie.comoup.com While these glands are known to secrete various ecdysteroids, including ecdysone (B1671078), 25-deoxyecdysone, and 3-dehydroecdysone, the presence of this compound is not prominently documented in available research. ijariie.comoup.com For instance, studies on the crayfish Orconectes limosus and the crab Cancer antennarius identify 3-dehydroecdysone as a major secretory product of the Y-organs. eje.cz In the crab Menippe mercenaria, the two primary secretory products synthesized from cholesterol in vitro were identified as 3-dehydroecdysone and 25-deoxyecdysone. nih.gov

In adult insects, the gonads can become a primary source of ecdysteroids, playing roles in reproduction. nih.gov Research into the specific ecdysteroids produced by gonads has revealed the presence of various precursors and metabolites. In the silkworm, Bombyx mori, the gene for ecdysone oxidase, an enzyme that converts ecdysone into 3-dehydroecdysone, is highly expressed in mature ovaries. ijbs.comnih.govresearchgate.net This suggests that 3-dehydroecdysone is synthesized in the ovaries and plays a role in embryonic development. ijbs.comnih.gov In the ovaries of the migratory locust, Locusta migratoria, and the fall armyworm, Spodoptera frugiperda, the closely related compound 2-deoxyecdysone (B1253580) has been identified, primarily in a conjugated form. oup.comliverpool.ac.uk

Once secreted by the endocrine glands, ecdysteroids circulate in the hemolymph to reach their target tissues. In lepidopteran insects such as Manduca sexta, this compound and 3-dehydroecdysone are released into the hemolymph, where they are rapidly converted into ecdysone. nih.govnih.govpnas.org This conversion is facilitated by a reductase enzyme present in the hemolymph. nih.govscite.ai In the tenebrionid beetle, Zophobas atratus, a different precursor, 2-deoxyecdysone, has been identified as a circulating ecdysteroid in the hemolymph, where it may function as a prohormone. nih.gov

In contrast, studies on the crayfish Orconectes limosus found that while various tissues such as the epidermis, antennal glands, and gonads can reduce 3-dehydroecdysone, the hemolymph itself is inactive in this conversion process. eje.cz

Table 2: Dehydroecdysones and Related Precursors in Arthropod Hemolymph

| Species | Compound(s) Detected in Hemolymph | Finding | Citation |

| Manduca sexta | This compound, 3-dehydroecdysone | Secreted by prothoracic glands and rapidly converted to ecdysone in the hemolymph. | nih.govnih.gov |

| Spodoptera littoralis | 3-dehydroecdysone | Reduced to ecdysone by a reductase in the hemolymph. | scite.ai |

| Zophobas atratus | 2-deoxyecdysone | Identified as a circulating ecdysteroid. | nih.gov |

| Orconectes limosus | 3-dehydroecdysone | Circulates from Y-organs to other tissues for conversion; hemolymph is enzymatically inactive. | eje.cz |

Ecdysteroids are crucial for regulating embryonic development in insects, and they are often sequestered in the eggs. ijbs.comnih.gov These maternal ecdysteroids can be stored as inactive conjugates. In Locusta migratoria, newly laid eggs contain significant amounts of conjugated 2-deoxyecdysone, which is gradually metabolized as the embryo develops. oup.com Similarly, the eggs of Spodoptera frugiperda contain predominantly 2-deoxyecdysone in both free and conjugated forms shortly after being laid. liverpool.ac.uk

In the silkworm, Bombyx mori, a pathway has been identified where maternal 3-dehydroecdysone, synthesized in the ovaries, is stored in the oocyte and later converted into active ecdysone during early embryonic development. ijbs.comnih.govresearchgate.net This conversion is essential for increasing the titer of active ecdysteroids before the embryo's own prothoracic glands are formed. ijbs.comnih.gov

Y-Organs (Crustaceans)

Presence in Hemolymph and Other Tissues

Occurrence in Plant Species (Phytoecdysteroids)

Phytoecdysteroids are secondary metabolites produced by plants that are structurally similar to insect molting hormones. researchgate.netmdpi.com These compounds are found in a wide array of terrestrial plants, including ferns, gymnosperms, and angiosperms. mdpi.comresearchgate.netnih.gov It is estimated that approximately 5-6% of plant species contain detectable levels of phytoecdysteroids. mdpi.com

Research has identified numerous plant families that contain species producing phytoecdysteroids, with over 200 new compounds identified from 17 families between 1999 and 2019. nih.gov The presence of these compounds can be quite variable even within a single genus, with some species being high accumulators while others show no detectable levels. mdpi.com

Table 1: Plant Families and Genera with Species Containing Phytoecdysteroids

| Family | Genera |

| Amaranthaceae | Chenopodium, Pfaffia |

| Asteraceae | Leuzea, Serratula |

| Caryophyllaceae | Silene |

| Commelinaceae | Cyanotis |

| Lamiaceae | Ajuga |

| Menispermaceae | Tinospora |

| Podocarpaceae | Podocarpus |

| Polypodiaceae | Polypodium |

This table is illustrative and not exhaustive of all known phytoecdysteroid-containing families and genera.

Specific studies have highlighted the presence of 3-dehydroecdysone, a related compound, in Tinospora cordifolia. researchgate.net Genera such as Polypodium, Ajuga, Silene, and Podocarpus are known for containing a diverse array of phytoecdysteroids. mdpi.comnih.gov

The concentration and profile of phytoecdysteroids, including this compound, vary significantly among different organs of a plant. encyclopedia.pubmdpi.com This distribution is not uniform and changes throughout the plant's development. researchgate.net Generally, higher concentrations are associated with new growth and reproductive structures. researchgate.net

Roots: In some perennial plants like Ajuga and Pfaffia glomerata, roots serve as a primary site for the production and accumulation of phytoecdysteroids. ufv.br

Leaves: In species like spinach (Spinacia oleracea), ecdysteroids are produced in older leaves and transported to younger ones. mdpi.com

Flowers and Seeds: For many annual plants, the highest levels of phytoecdysteroids are found in flowers, anthers, and seeds, suggesting a role in protecting the plant's reproductive success. researchgate.netresearchgate.net

Table 2: General Distribution of Phytoecdysteroids in Plant Organs

| Plant Organ | General Concentration Level |

| Young Shoots & Leaves | High |

| Flowers & Anthers | High |

| Seeds & Fruits | High |

| Older Leaves | Variable (can be a source for translocation) |

| Stems & Roots | Variable (can be high in some perennials) |

In perennial plants, a seasonal cycling of these compounds between underground and aerial parts has been observed. mdpi.com During the spring, the highest concentrations are often found in newly developing shoots. mdpi.com Conversely, in autumn, these compounds may be mobilized from the shoots to the roots for storage. mdpi.com A study on Tinospora cordifolia also noted that phytoecdysteroid content varies with seasons and geographical locations. researchgate.net Research on Mediterranean species has shown pronounced seasonal variability in various biochemical traits, which can include defensive compounds. mdpi.com

Plants can enhance the production of defensive compounds as a response to physical damage or attack by herbivores. nih.gov This induced resistance can deter further feeding by acting as antifeedants or by disrupting the endocrine systems of insects. mdpi.comnih.gov

When a plant is wounded, it can trigger the synthesis and accumulation of phytoecdysteroids in the affected tissues. mdpi.com This response is a key part of the plant's defense strategy, making it less palatable or more toxic to herbivores. mdpi.com The timing of the damage can be crucial; for instance, early damage during the seedling stage can trigger enhanced compensatory growth and defense responses later in the plant's life. frontiersin.org The plant perceives the attack through chemical cues, leading to the mobilization of resistance through hormonal signaling and changes in gene expression. wur.nl This can lead to the production of phytoalexins, which are inducible defense compounds that act as feeding deterrents. mdpi.com

Seasonal and Geographical Variability

Identification in Fungal Organisms (Mycoecdysteroids)

Ecdysteroids have also been identified in fungi, where they are referred to as mycoecdysteroids. encyclopedia.pubmdpi.comresearchgate.net While the existence of these compounds in the fungal kingdom is established, they are typically present in extremely low concentrations, which makes their isolation for practical purposes challenging. mdpi.comnih.gov The body of research on mycoecdysteroids, and specifically the presence of this compound, is less extensive compared to the research on phytoecdysteroids. mdpi.comresearchgate.net

Biosynthesis and Metabolism of 2 Dehydroecdysone

Enzymology of 2-Dehydroecdysone Biosynthesis and Interconversion

The synthesis and conversion of this compound are governed by a suite of enzymes, primarily from the cytochrome P450 (CYP) superfamily. These enzymes, encoded by the "Halloween genes," are responsible for the sequential hydroxylation steps that characterize the final stages of ecdysteroid biosynthesis. nih.govwikipedia.orgresearchgate.net

Key Enzymes in the Ecdysteroidogenic Cascade

The terminal steps of ecdysone (B1671078) synthesis, including the formation of its dehydro-precursors, are catalyzed by a series of mitochondrial P450 enzymes. nih.gov These enzymes work in a coordinated fashion to modify the steroid nucleus and produce the active hormone.

Halloween Genes and Cytochrome P450 Enzymes (CYPs)

The Halloween genes were first identified in Drosophila melanogaster and are critical for embryonic development and the regulation of molting. wikipedia.org Mutations in these genes lead to developmental arrest due to a deficiency in ecdysteroid production. wikipedia.orgtandfonline.com The key enzymes involved in the hydroxylation steps leading to and including the formation of ecdysone from its precursors are Phantom (Phm), Disembodied (Dib), and Shadow (Sad). researchgate.netbiologists.com

CYP302A1, the protein product of the disembodied (dib) gene, functions as a C22-hydroxylase. nih.govnih.govplos.org This enzyme catalyzes the hydroxylation of a precursor, converting ketotriol to 2-deoxyecdysone (B1253580). nih.govresearchgate.net In Drosophila, the expression of dib is localized to the prothoracic gland cells of the ring gland during larval development, coinciding with peaks in the ecdysteroid titer. nih.govresearchgate.net Studies in the silkworm, Bombyx mori, have shown that the expression of the dib homolog is also predominantly in the prothoracic gland and is regulated by the prothoracicotropic hormone (PTTH). nih.gov This highlights the critical role of CYP302A1 in the ecdysteroidogenic pathway.

Following the action of Dib, CYP315A1, encoded by the shadow (sad) gene, performs the subsequent hydroxylation at the C2 position. nih.govresearchgate.net This enzymatic step converts 2-deoxyecdysone into ecdysone. nih.gov Like dib, the expression of sad is concentrated in the prothoracic gland during larval stages. nih.govresearchgate.net The coordinated action of Dib and Sad ensures the sequential hydroxylation necessary for the formation of ecdysone. nih.gov In Drosophila S2 cells, co-transfection with both dib and sad results in the efficient conversion of the precursor ketotriol to ecdysone. nih.gov

The final step in the activation of the primary molting hormone is the conversion of ecdysone to 20-hydroxyecdysone (B1671079) (20E). This reaction is catalyzed by ecdysone 20-monooxygenase, an enzyme encoded by the shade (shd) gene, which belongs to the CYP314A1 family. wikipedia.orgnih.govpnas.orgnih.gov Unlike the preceding hydroxylation enzymes that are primarily located in the prothoracic glands, Shade is expressed in peripheral tissues such as the fat body, midgut, and Malpighian tubules. nih.govnih.govnih.gov This spatial separation of the final synthesis step allows for the systemic regulation of the active hormone level. tandfonline.com The expression of shd and the corresponding 20-monooxygenase activity are tightly correlated with the ecdysteroid titer, ensuring that the peak of active hormone coincides with the initiation of molting. nih.govnih.gov

Table 1: Key Cytochrome P450 Enzymes in Ecdysteroidogenesis

| Gene Name | Enzyme Name | CYP Designation | Function | Primary Location |

|---|---|---|---|---|

| disembodied (dib) | 22-hydroxylase | CYP302A1 | Hydroxylation at C22 nih.govplos.org | Prothoracic Gland nih.govnih.gov |

| shadow (sad) | 2-hydroxylase | CYP315A1 | Hydroxylation at C2 nih.gov | Prothoracic Gland nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-deoxyecdysone |

| 3-dehydroecdysone (B1239484) |

| 5β-diketol |

| 5β-ketodiol |

| 20-hydroxyecdysone |

| Ecdysone |

CYP315A1 (Shadow, Sad) Activity in Hydroxylation

3-Oxoecdysteroid-3β-Reductase Activity

3-Oxoecdysteroid-3β-reductase is an enzyme that plays a role in the final steps of ecdysone biosynthesis. In the crayfish Orconectes limosus, it has been suggested that the activity of a 3-oxoecdysteroid-3β-reductase specific for less hydroxylated compounds leads to a branching of the biosynthetic pathway, resulting in the production of both 3-dehydroecdysone and ecdysone. researchgate.net In some insects, 3-dehydroecdysone can be reversibly reduced back to the active ecdysone by 3-dehydroecdysone-3β-reductase. nih.gov This reversible reaction suggests a potential role in regulating the levels of active ecdysteroids. nih.govresearchgate.net Studies in Manduca sexta have shown that the activity of 3-dehydroecdysone 3β-reductase in the hemolymph peaks late in the instar, coinciding with high ecdysteroid titers. eje.cz

Other Relevant Enzymes (e.g., Rieske-domain protein neverland, short-chain dehydrogenase/reductase shroud)

Several other enzymes are critical in the early stages of ecdysteroid biosynthesis leading to the formation of this compound precursors.

Rieske-domain protein neverland (Nvd): This evolutionarily conserved protein is essential for the initial step in ecdysone synthesis, the conversion of cholesterol to 7-dehydrocholesterol (B119134). biologists.comnih.govplos.orgnih.gov Nvd is an oxygenase-like protein containing a Rieske [2Fe-2S] electron carrier domain, which functions as an electron acceptor. biologists.comfrontiersin.org Loss of nvd function in the prothoracic gland leads to an arrest in molting and growth, a phenotype that can be rescued by the application of 20-hydroxyecdysone or 7-dehydrocholesterol. biologists.comcapes.gov.br The nvd gene is specifically expressed in tissues that synthesize ecdysone, such as the prothoracic gland. biologists.comcapes.gov.br

Short-chain dehydrogenase/reductase shroud (Sro): Shroud is another crucial enzyme in the ecdysteroid biosynthesis pathway, functioning within the so-called 'Black Box', which encompasses the conversion of 7-dehydrocholesterol to a 5β-ketodiol intermediate. capes.gov.brbiologists.combiorxiv.org The shroud gene encodes a short-chain dehydrogenase/reductase. biologists.comcapes.gov.brbiologists.com Mutations in the shroud gene in Drosophila melanogaster and its ortholog, non-molting glossy (nm-g) in Bombyx mori, lead to low ecdysteroid titers and developmental arrest. biologists.comcapes.gov.br These defects can be rescued by the application of ecdysteroids or the 5β-ketodiol precursor, but not by cholesterol or 7-dehydrocholesterol, confirming its role downstream of Neverland. capes.gov.br

The following table summarizes the key enzymes involved in the early stages of ecdysteroid biosynthesis.

| Enzyme | Gene(s) | Function | Organism(s) Studied |

| Rieske-domain protein neverland | neverland (nvd) | Converts cholesterol to 7-dehydrocholesterol | Bombyx mori, Drosophila melanogaster |

| Short-chain dehydrogenase/reductase shroud | shroud (sro), non-molting glossy (nm-g) | Functions in the 'Black Box' (conversion of 7-dehydrocholesterol to 5β-ketodiol) | Drosophila melanogaster, Bombyx mori |

| 3-Oxoecdysteroid-3β-reductase | Not specified | Reduces 3-dehydroecdysteroids to their 3β-hydroxy forms (e.g., 3-dehydroecdysone to ecdysone) | Orconectes limosus, Manduca sexta |

Subcellular Localization of Biosynthetic Enzymes

The enzymes involved in ecdysteroid biosynthesis are localized in different subcellular compartments, reflecting the compartmentalization of the metabolic pathway.

Microsomal Enzymes: The initial conversion of cholesterol to 7-dehydrocholesterol by Neverland is thought to occur outside the mitochondria, with Neverland being localized to the microsomes. nih.govconicet.gov.ar Other enzymes, including some of the cytochrome P450s involved in later hydroxylation steps, are also microsomal. pnas.org

Mitochondrial Enzymes: The final two hydroxylation steps in ecdysone biosynthesis, catalyzed by the cytochrome P450 enzymes Disembodied (Dib) and Shadow (Sad), occur in the mitochondria. pnas.org

Cytosolic Enzymes: In some species, enzymes involved in the inactivation and modification of ecdysteroids, such as ecdysone oxidase and ecdysteroid phosphotransferase, are found in the cytosol of tissues like the midgut. nih.gov In the silkworm, Bombyx mori, the ecdysone oxidase (BmEO) has been found localized in the cytoplasm of the oocyte, around the yolk granules. researchgate.netijbs.com

The subcellular localization of some transcription factors that regulate the expression of ecdysteroid biosynthetic genes is also dynamically controlled. For instance, in Drosophila melanogaster, the nuclear localization of the transcription factor DHR4 in the prothoracic gland is regulated by prothoracicotropic hormone (PTTH). frontiersin.orgnih.gov

Enzyme Activity Profiles and Developmental Correlation

The activity of ecdysteroid biosynthetic enzymes is tightly regulated and correlates with developmental stages and ecdysteroid titers. The expression of genes encoding these enzymes, often referred to as "Halloween genes," is dynamic and tissue-specific, primarily occurring in the prothoracic gland and ovaries. biologists.comcapes.gov.brnih.gov

In the silkworm, Bombyx mori, the expression of the ecdysone oxidase (EO) gene is high in mature ovaries. nih.govresearchgate.net In the soft tick Ornithodoros moubata, the expression of the ecdysteroidogenic enzymes Spook (OmSpo) and Shade (OmShd) peaks before molting, which corresponds with high ecdysteroid levels. nih.govplos.org

A developmental profile of ecdysteroid phosphotransferase activity in B. mori showed that the enzyme's activity was low until after pupation, after which it increased significantly, mirroring the changes in ecdysteroid conjugate levels. liverpool.ac.uk Similarly, in Manduca sexta, the activity of 3-dehydroecdysone 3β-reductase fluctuates during development, with high activity observed around the peak of the ecdysteroid titer late in the final larval instar. normalesup.org

Cofactor Requirements for Enzymatic Reactions

The enzymatic reactions in the ecdysteroid biosynthesis pathway require specific cofactors.

NAD(P)H: The reduction of 3-dehydroecdysone to ecdysone by 3-dehydroecdysone-3β-reductase utilizes NAD(P)H as a cofactor. nih.gov

Cytochrome P450 Reductase and Adrenodoxin (B1173346)/Adrenodoxin Reductase: The cytochrome P450 enzymes involved in the pathway require electron donors. Microsomal P450s typically receive electrons from NADPH-cytochrome P450 reductase. Mitochondrial P450s, such as Dib and Sad, require a ferredoxin (like adrenodoxin) and a ferredoxin reductase (like adrenodoxin reductase) for electron transfer. sdbonline.org

ATP: Ecdysteroid-phosphotransferase, an enzyme involved in ecdysteroid inactivation, utilizes ATP to form phosphate (B84403) conjugates. liverpool.ac.uk

Metabolic Fate and Inactivation Pathways of this compound

Once synthesized, this compound and other ecdysteroids undergo metabolic conversion and inactivation to regulate their hormonal activity.

3-Epimerization Pathway

A significant route for the inactivation of active ecdysteroids is the 3-epimerization pathway. This process involves the conversion of ecdysone or 20E into their respective 3-epimers, which generally exhibit lower biological activity. nih.govnih.gov This pathway is particularly prominent in lepidopteran species. nih.govijbs.com

Ecdysone Oxidase (EO) Activity

The initial and pivotal step in the 3-epimerization pathway is the oxidation of the 3β-hydroxyl group of ecdysone or 20E to form a 3-oxo intermediate, 3-dehydroecdysone (3DE) or 3-dehydro-20-hydroxyecdysone, respectively. researchgate.netroyalsocietypublishing.orgroyalsocietypublishing.org This reaction is catalyzed by ecdysone oxidase (EO), an enzyme that has been identified and characterized in various insect species, including Calliphora vicina, Spodoptera littoralis, and Bombyx mori. nih.govresearchgate.netroyalsocietypublishing.org In Drosophila melanogaster, the protein Fiz has been shown to possess ecdysone oxidase activity, acting on both ecdysone and 20E. biorxiv.org EO expression is often localized to specific tissues, such as the midgut, and its activity can be induced by ecdysteroids, forming a negative feedback loop to regulate hormone levels. nih.govroyalsocietypublishing.org

3-Dehydroecdysone-3α-Reductase Activity

Following its formation by ecdysone oxidase, 3-dehydroecdysone can be irreversibly reduced to 3-epiecdysone (B1260481) by the enzyme 3-dehydroecdysone-3α-reductase. researchgate.netportlandpress.comresearchgate.net This enzyme catalyzes the reduction of the 3-oxo group to a 3α-hydroxyl group, resulting in a biologically inactive epimer. nih.govnih.gov The 3DE-3α-reductase has been purified and its corresponding gene cloned from species like Spodoptera littoralis and Bombyx mori. nih.govportlandpress.comresearchgate.net In S. littoralis, this enzyme is a member of the short-chain dehydrogenases/reductases superfamily, whereas vertebrate counterparts belong to the aldo-keto reductase family. portlandpress.com Expression of this reductase is often found in the midgut and Malpighian tubules, tissues central to metabolic inactivation. nih.govijbs.com

3-Dehydroecdysone-3β-Reductase Activity (Reversible Reaction)

In addition to the irreversible conversion to 3-epiecdysone, 3-dehydroecdysone can be reversibly reduced back to ecdysone by 3-dehydroecdysone-3β-reductase. nih.govnih.govroyalsocietypublishing.org This enzyme facilitates the conversion of the 3-oxo group to a 3β-hydroxyl group, thereby regenerating the active hormone. nih.govnih.gov This reversible reaction suggests that 3-dehydroecdysone may serve as a temporary storage form or a pool of precursor that can be rapidly converted to active ecdysone when needed. nih.gov This reductase activity has been identified in the hemolymph of several lepidopteran species and is crucial for converting the 3-dehydroecdysone secreted by the prothoracic glands into circulating ecdysone. aai.orgnih.gov In Bombyx mori, Bm3DE3β overexpression led to an increased 20E titer, highlighting its role in hormone activation. nih.gov

Phosphorylation for Inactivation

Another significant mechanism for the inactivation of ecdysteroids, including intermediates like this compound, is phosphorylation. nih.govliverpool.ac.uk This process involves the enzymatic addition of a phosphate group to a hydroxyl group on the steroid nucleus or side chain, forming phosphate conjugates. liverpool.ac.ukliverpool.ac.uk These conjugates are generally considered inactive and are more water-soluble, facilitating their excretion. liverpool.ac.uk In Spodoptera littoralis, ecdysteroids and their 3-epimers can undergo phosphorylation, primarily at the C-2 and C-22 positions. nih.gov The enzymes responsible, phosphotransferases, require Mg²⁺ and ATP for their activity. nih.gov In Bombyx mori, ecdysteroid-22-phosphotransferase activity has been characterized in the ovary, where it plays a role in producing conjugated ecdysteroids that are stored in the eggs for use during embryogenesis. ijbs.comliverpool.ac.uk

Enzymatic Reactions in this compound Metabolism

The table below summarizes the key enzymes involved in the metabolic pathways of this compound and related ecdysteroids.

| Enzyme | Substrate(s) | Product(s) | Function | Key Insect Species |

| Hemolymph Reductase | 3-Dehydroecdysone | Ecdysone | Activation | Manduca sexta |

| Ecdysone Oxidase (EO) | Ecdysone, 20-Hydroxyecdysone | 3-Dehydroecdysone, 3-Dehydro-20-hydroxyecdysone | Inactivation (Initial step of 3-epimerization) | Spodoptera littoralis, Bombyx mori, Drosophila melanogaster |

| 3-Dehydroecdysone-3α-Reductase | 3-Dehydroecdysone | 3-Epiecdysone | Inactivation (Irreversible) | Spodoptera littoralis, Bombyx mori |

| 3-Dehydroecdysone-3β-Reductase | 3-Dehydroecdysone | Ecdysone | Activation (Reversible) | Spodoptera littoralis, Bombyx mori |

| Ecdysteroid Phosphotransferase | Ecdysone, 20-Hydroxyecdysone, 3-Epiecdysone | Ecdysteroid phosphates | Inactivation/Storage | Spodoptera littoralis, Bombyx mori |

Tissue-Specific Expression of Key Enzymes

The localization of enzymatic activity is crucial for the regulated metabolism of ecdysteroids. This table highlights the primary tissues where key enzymes related to this compound are active.

| Enzyme | Primary Tissue(s) | Species Example |

| Ecdysone Oxidase (EO) | Midgut | Bombyx mori, Spodoptera littoralis |

| 3-Dehydroecdysone-3α-Reductase | Midgut, Malpighian Tubules | Bombyx mori, Spodoptera littoralis |

| 3-Dehydroecdysone-3β-Reductase | Hemolymph, Fat Body | Spodoptera littoralis, Bombyx mori |

| Ecdysteroid Phosphotransferase | Midgut, Ovary | Spodoptera littoralis, Bombyx mori |

Ecdysteroid 22-Kinase (Ec22K) Activity

Ecdysteroid 22-kinase (Ec22K) is a key enzyme involved in the inactivation of ecdysteroids through phosphorylation. mdpi.com This enzyme catalyzes the transfer of a phosphate group from ATP to the C-22 hydroxyl group of ecdysteroids, forming physiologically inactive ecdysteroid 22-phosphates. mdpi.combiorxiv.org This process of phosphoconjugation is a reversible reaction and represents a significant pathway in the phase II metabolism of these steroid hormones in insects. nih.gov

In the silkworm, Bombyx mori, Ec22K has been purified, and its kinetic properties and molecular structure have been characterized. ebi.ac.uk The enzyme requires ATP and Mg²⁺ for its activity and displays classical Michaelis-Menten kinetics. liverpool.ac.uk The expression of the gene encoding Ec22K in B. mori is highly correlated with the timing of ecdysteroid phosphorylation in the ovaries, suggesting a critical role in preparing the maternal ecdysteroid stores for embryonic development. nih.gov These phosphorylated ecdysteroids are stored in the oocyte, bound to vitellin in the yolk, and are later reactivated by an ecdysteroid-phosphate phosphatase (EPPase) after fertilization to provide the necessary ecdysteroids for embryonic development. biorxiv.org The ecdysteroid kinase-like (EcKL) gene family, to which Ec22K belongs, is thought to encode enzymes responsible for detoxification by phosphorylation in insects. biorxiv.orgebi.ac.uk

Phosphotransferase Enzymes and Products (e.g., 2-phosphate, 22-phosphate)

Phosphotransferase enzymes, including ecdysteroid kinases, are responsible for the phosphorylation of ecdysteroids at various positions, leading to the formation of inactive phosphate esters. nih.gov This is a crucial mechanism for regulating the levels of active ecdysteroids. nih.gov

The position of phosphorylation on the ecdysteroid molecule depends on its structure. Ecdysteroids possessing a hydroxyl group at the C-22 position are typically phosphorylated at this site, yielding 22-phosphate esters. bioone.orgbioone.org In contrast, ecdysteroids that lack a C-22 hydroxyl group are often phosphorylated at the C-3 position. bioone.orgbioone.org For 3-epiecdysteroids that also lack a C-22 hydroxyl group, phosphorylation occurs at the C-2 position. bioone.orgbioone.org It is not yet clear whether a single enzyme is responsible for phosphorylation at all three positions or if different enzymes are involved. bioone.orgbioone.org

In Bombyx mori, different phosphate esters of ecdysteroids have distinct physiological roles and tissue distributions. C-22 and C-3 phosphoric esters are predominantly found in the ovaries and are thought to serve as storage forms of free ecdysteroids that can be utilized during embryonic development. bioone.orgbioone.org Conversely, C-2 phosphoric esters are detected in the eggs but not in the ovaries, suggesting they may be the final metabolic byproducts of ecdysteroids in the eggs. bioone.orgbioone.org The conversion of these stored ecdysteroid-phosphates back to their active forms is catalyzed by ecdysteroid-phosphate phosphatase (EPPase). bioone.org

Table 1: Major Ecdysteroid Phosphotransferase Products and Their Location in Bombyx mori

| Phosphorylated Product | Precursor Ecdysteroid Structure | Predominant Location | Putative Function |

| 22-phosphate esters | Ecdysteroids with a C-22 hydroxyl group | Ovaries | Storage form for embryonic development |

| 3-phosphate esters | Ecdysteroids lacking a C-22 hydroxyl group | Ovaries | Storage form for embryonic development |

| 2-phosphate esters | 3-epiecdysteroids lacking a C-22 hydroxyl group | Eggs | End-product of metabolism |

Tissue-Specific Inactivation Mechanisms

The inactivation of ecdysteroids, including this compound, is a highly regulated process that exhibits significant tissue specificity. ontosight.ainih.gov Different tissues employ distinct enzymatic pathways to catabolize and thereby control the local concentration of active hormones. ontosight.ai This tissue-specific metabolism is crucial for the precise timing of developmental events in different parts of the insect body. nih.gov

Several key mechanisms are involved in ecdysteroid inactivation, with specific enzymes being predominantly expressed in certain tissues. ontosight.ai These mechanisms include:

3-Epimerization: This pathway involves the conversion of ecdysteroids to their 3-epimers. A key enzyme in this process is ecdysone oxidase (EO), which catalyzes the conversion of ecdysone or 20-hydroxyecdysone (20E) to 3-dehydroecdysone (3DE). ijbs.comroyalsocietypublishing.org This intermediate can then be irreversibly converted to 3-epiecdysone by 3-dehydroecdysone 3α-reductase or reversibly reduced back to the active form by 3-dehydroecdysone 3β-reductase. royalsocietypublishing.orgroyalsocietypublishing.org

26-Hydroxylation: This is another major inactivation route, mediated by the cytochrome P450 enzyme CYP18A1, which converts 20E to 26-oic acid. royalsocietypublishing.org

Phosphorylation: As discussed previously, ecdysteroid kinases inactivate ecdysteroids by adding a phosphate group. mdpi.com

In the silkworm, Bombyx mori, there is clear evidence of tissue-specific expression of the enzymes involved in these inactivation pathways:

Midgut: Ecdysone oxidase (EO) is predominantly expressed in the midgut, particularly during the early pupal stage, where it plays a role in 20E inactivation. royalsocietypublishing.orgroyalsocietypublishing.org

Middle Silk Gland: CYP18A1, the enzyme responsible for 26-hydroxylation, is primarily expressed in the middle silk gland. nih.govroyalsocietypublishing.orgnih.gov

Fat Body: The fat body is the main site for C-3-mediated catalysis of 20E, involving the enzymes 3-dehydroecdysone 3α-reductase (Bm3DE3α) and 3-dehydroecdysone 3β-reductase (Bm3DE3β). ontosight.ainih.gov

Ovaries: As mentioned, the ovaries are a key site for the synthesis of ecdysteroid phosphates for storage in the eggs. liverpool.ac.uk Ecdysone oxidase is also highly expressed in mature ovaries, where it contributes to the synthesis of 3DE, which is then stored in the yolk granules. ijbs.com

This compartmentalization of inactivation pathways allows for fine-tuned regulation of ecdysteroid titers in a manner that is specific to the developmental needs of each tissue.

Table 2: Tissue-Specific Ecdysteroid Inactivation Enzymes in Bombyx mori

| Enzyme | Inactivation Pathway | Primary Tissue Location |

| Ecdysone Oxidase (EO) | 3-Epimerization | Midgut, Ovaries |

| CYP18A1 | 26-Hydroxylation | Middle Silk Gland |

| 3-dehydroecdysone 3α/3β-reductase | 3-Epimerization | Fat Body |

| Ecdysteroid 22-Kinase (Ec22K) | Phosphorylation | Ovaries |

Compound Names Mentioned in this Article

20-hydroxyecdysone (20E)

this compound

3-dehydroecdysone (3DE)

3-epiecdysone

Ecdysone

Ecdysteroid 22-phosphate

Molecular Mechanisms of Action and Regulation

Ecdysteroid Signaling Pathways

The canonical ecdysteroid signaling pathway involves the interaction of the hormone with a nuclear receptor complex, which then directly regulates the transcription of target genes.

The primary cellular receptor for ecdysteroids is the Ecdysone (B1671078) Receptor (EcR), a member of the nuclear receptor superfamily. wikipedia.orgresearchgate.net EcR does not function alone; instead, it forms a non-covalent heterodimer with another nuclear receptor, the Ultraspiracle protein (USP). wikipedia.orgresearchgate.netsdbonline.org USP is the insect ortholog of the vertebrate Retinoid X Receptor (RXR). wikipedia.org This heterodimerization of EcR and USP is a prerequisite for high-affinity binding of the ecdysteroid ligand. wikipedia.orgmdpi.com

The ligand-binding pocket is located within the E domain of the EcR subunit. wikipedia.org The binding of an agonist ligand like 20-hydroxyecdysone (B1671079), or its precursors, induces a conformational change in the receptor complex. wikipedia.org This change is critical for the subsequent interaction with DNA and the recruitment of transcriptional co-regulators, which ultimately activates gene transcription. wikipedia.orgresearchgate.net While the EcR subunit directly binds the ecdysteroid, the USP partner stabilizes the complex and its interaction with DNA, although its own ligand-binding pocket does not appear to bind ecdysteroids and may be occupied by other ligands like phospholipids. wikipedia.orgresearchgate.net

The activated EcR/USP heterodimer functions as a ligand-activated transcription factor. sdbonline.org This complex recognizes and binds to specific DNA sequences known as Ecdysone Response Elements (EcREs), which are located in the promoter regions of target genes. wikipedia.orgmdpi.comnih.gov The DNA-binding domains (C domains) of both EcR and USP are highly conserved and facilitate this specific binding to the DNA. wikipedia.org

EcREs have a characteristic structure, which can vary. They can be palindromic sequences, where two copies of a core recognition motif (typically AGGTCA) are arranged as an inverted repeat, often separated by a single nucleotide. nih.gov Alternatively, they can be organized as direct repeats (DRs) of the same motif, separated by one to five nucleotides (DR1 to DR5), or even with no separating nucleotide (DR0). nih.gov Both palindromic and direct repeat EcREs have been shown to effectively mediate the hormonal response in vivo and in vitro. nih.gov The binding of the EcR/USP complex to these promoter sites is the direct mechanism through which ecdysteroids regulate gene expression. researchgate.net

Upon binding to EcREs, the EcR/USP complex initiates a transcriptional cascade. This process is often described by the Ashburner model, which posits that the hormone-receptor complex first activates a small set of "early" genes. eje.cz These early genes themselves encode transcription factors. researchgate.netresearchgate.net

The protein products of these early genes, such as E74, E75, and Broad-Complex (Br-C), then activate a much larger set of "late" genes, which are responsible for executing the biological response (e.g., molting, metamorphosis). nih.govsdbonline.org The induction of some early genes, like E78B and DHR3, occurs with a delay and requires protein synthesis, indicating they are regulated by the products of the primary response genes. sdbonline.org This hierarchical cascade allows for a precise and temporally controlled genetic program in response to the ecdysteroid pulse. researchgate.net For example, the transcription factor DHR3 has been shown to suppress ecdysteroid biosynthesis, while E75 enhances it, forming part of a complex regulatory network. nih.gov

Table 1: Key Transcription Factors in the Ecdysteroid Signaling Cascade

| Transcription Factor | Family | Role in Ecdysteroid Signaling | Citation |

|---|---|---|---|

| EcR | Nuclear Receptor | Binds ecdysteroid; forms heterodimer with USP. | wikipedia.orgmdpi.com |

| USP/RXR | Nuclear Receptor | Heterodimerization partner of EcR; required for high-affinity ligand and DNA binding. | wikipedia.orgsdbonline.org |

| Broad-Complex (Br-C) | BTB/POZ Zinc Finger | Regulates many 20E-inducible genes during metamorphosis. | nih.gov |

| E75 | Nuclear Receptor | Early response gene; enhances ecdysteroid biosynthesis and regulates downstream genes. | nih.govsdbonline.org |

| DHR3 | Nuclear Receptor | Delayed early response gene; suppresses ecdysteroid biosynthesis. | nih.govsdbonline.org |

| βFtz-f1 | Nuclear Receptor | Enhances ecdysteroid biosynthesis; regulated by early genes. | nih.gov |

DNA Promoter Site Binding and Gene Expression Regulation

Regulation of 2-Dehydroecdysone Levels (Titer Fluctuation)

The concentration, or titer, of ecdysteroids, including this compound, fluctuates in a controlled manner during development. These fluctuations are critical for timing developmental events and are managed by regulating both the synthesis and inactivation of the hormone.

Ecdysteroid biosynthesis is a multi-step process starting from dietary cholesterol or phytosterols (B1254722). nih.gov The enzymes involved in this pathway are encoded by a group of genes collectively known as the "Halloween genes" (e.g., spook, phantom, disembodied, shadow, shade). nih.gov The expression levels of these genes in the primary steroidogenic organ, the prothoracic gland, are tightly correlated with the hemolymph ecdysteroid titers. nih.gov

The transcription of Halloween genes is controlled by a network of transcription factors. For instance, in Drosophila, the transcription factors Séan and Ouib are essential for the expression of spook and neverland, respectively. nih.gov

Inactivation pathways are also under strict genetic control. One key enzyme is Ecdysone Oxidase (EO), which catalyzes the conversion of ecdysone and 20-hydroxyecdysone into their respective 3-dehydro forms, including 3-dehydroecdysone (B1239484). nih.govmdpi.comsemanticscholar.org The expression of the gene encoding EO is primarily regulated at the transcriptional level. nih.gov Studies in Drosophila melanogaster and Spodoptera littoralis show that EO mRNA and enzyme activity peak when the ecdysteroid titer is high, suggesting a role in hormone inactivation and clearance. nih.gov Furthermore, genes involved in converting 3-dehydroecdysone back to active ecdysone, such as 3-dehydroecdysone-3β-reductase, are also crucial for controlling active hormone levels, particularly during embryogenesis. semanticscholar.orgijbs.com

Table 2: Selected Enzymes in Ecdysteroid Metabolism

| Enzyme | Gene (Drosophila) | Function | Citation |

|---|---|---|---|

| Ecdysone Oxidase (EO) | CG9504 | Converts ecdysone to 3-dehydroecdysone. | nih.govmdpi.com |

| 3-dehydroecdysone-3β-reductase | - | Reversibly reduces 3-dehydroecdysone to ecdysone. | ijbs.comresearchgate.net |

| Phantom (Phm) | phm (Cyp306a1) | C25 Hydroxylase in the biosynthetic pathway. | nih.gov |

| Disembodied (Dib) | dib (Cyp302a1) | C22 Hydroxylase in the biosynthetic pathway. | nih.gov |

| Shade (Shd) | shd (Cyp314a1) | Ecdysone 20-monooxygenase; converts ecdysone to 20-hydroxyecdysone. | nih.gov |

| CYP18A1 | Cyp18a1 | Ecdysteroid 26-hydroxylase; involved in inactivation. | researchgate.net |

Ecdysteroid titers are also regulated by complex hormonal feedback loops. These mechanisms ensure that hormone levels rise and fall at the appropriate times. Ecdysteroids can exert both positive and negative feedback on their own synthesis and release. numberanalytics.complos.org

A classic example of negative feedback is the regulation of Prothoracicotropic hormone (PTTH), a neuropeptide that stimulates the prothoracic glands to produce ecdysone. High levels of ecdysone can inhibit PTTH production, thereby reducing its own synthesis. numberanalytics.com In some insects, ecdysteroids act directly on the prothoracic glands in a concentration-dependent manner, with low levels being stimulatory and high levels being inhibitory. plos.org

Furthermore, the expression of genes involved in ecdysteroid inactivation can be induced by the hormone itself. For instance, the ecdysone agonist RH-5992 induces the expression of Ecdysone Oxidase, suggesting that high hormone levels trigger the production of the very enzymes that inactivate them. nih.gov This forms a direct negative feedback loop to ensure that the hormonal signal is transient. researchgate.net Conversely, positive feedback loops also exist, where low levels of hormones like Ecdysis Triggering Hormone (ETH) can stimulate a massive release of more hormones, a process that is itself gated by the decline of the main ecdysteroid titer. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 20-hydroxyecdysone |

| 3-dehydroecdysone |

| 3-epiecdysone (B1260481) |

| Broad-Complex |

| Cholesterol |

| Ecdysone |

| Ecdysone Oxidase |

| Ecdysis Triggering Hormone |

| Ponasterone A |

| Prothoracicotropic hormone |

| RH-5992 |

Environmental Stimuli Impact on Titer

The concentration, or titer, of ecdysteroids, including the precursor this compound, is not solely governed by internal developmental cues but is also significantly modulated by a range of external environmental stimuli. These factors can induce physiological stress, leading to alterations in hormone production and metabolism, which in turn affects development, reproduction, and survival. Key environmental variables influencing ecdysteroid titers include nutrition, temperature, and photoperiod.

Nutritional Stress: Nutritional status is a critical determinant of ecdysteroid levels in many insects. Starvation or poor-quality diet can lead to complex and sometimes contradictory effects on ecdysteroid titers, depending on the species and the developmental stage.

In Drosophila melanogaster, nutritional shortage has been shown to increase the concentration of ecdysteroids in the whole body, hemolymph, and ovaries. This elevation in ecdysteroid levels under starvation is linked to the regulation of oogenesis, where it can induce apoptosis in egg chambers, thereby conserving resources under unfavorable conditions. For instance, when flies are switched from a normal diet to a starvation diet, ecdysteroid titers can increase from a baseline of 12-17 pg/mg to as high as 50-68 pg/mg.

Conversely, in the honey bee Apis mellifera, nutritional stress in nurse bees leads to increased expression of genes related to ecdysteroid production. This is hypothesized to be linked to the degradation of the hypopharyngeal glands, which produce royal jelly. Starvation may induce the breakdown of stored lipids in the fat body, providing the necessary sterol precursors for the synthesis of ecdysteroids like makisterone (B1173491) A. mdpi.com

Studies on the mosquito Aedes aegypti and the turnip sawfly Athalia rosae also highlight the profound impact of larval nutritional stress on development, which is intrinsically linked to ecdysteroid signaling. mdpi.combiophytis.com While these studies often measure the active hormone 20-hydroxyecdysone (20E), it is understood that these changes reflect shifts in the entire biosynthetic pathway, including the production of precursors like this compound.

Temperature and Photoperiod: Temperature and day length are crucial environmental cues, particularly for insects that exhibit seasonal polyphenisms (alternative phenotypes). These factors can alter the timing and amplitude of ecdysteroid peaks during development. researchgate.net In the butterfly Bicyclus anynana, developmental temperature influences adult reproductive strategies, and this is mediated by changes in pupal ecdysteroid titers. tandfonline.com Lower developmental temperatures, indicative of an approaching dry season, are associated with a delayed ecdysteroid peak, leading to a different adult phenotype compared to those developing at higher, wet-season temperatures. tandfonline.com

Similarly, in other insects, low temperatures or short-day photoperiods can delay the secretion of ecdysteroids, which can be a mechanism to induce diapause (a state of developmental arrest) to survive unfavorable winter conditions. researchgate.net While direct measurement of this compound under these conditions is less common in literature, its role as a key intermediate means its production is inherently part of this regulated response.

The table below summarizes the observed impact of various environmental stimuli on general ecdysteroid titers in selected insect species.

| Species | Environmental Stimulus | Observed Effect on Ecdysteroid Titer | Reference |

| Drosophila melanogaster | Nutritional Starvation | Increased whole-body ecdysteroid levels | |

| Apis mellifera | Nutritional Stress | Increased expression of ecdysteroid production genes | mdpi.com |

| Bicyclus anynana | Low Developmental Temperature | Delayed pupal ecdysteroid peak | tandfonline.com |

| Various Insects | Low Temperature / Short Photoperiod | Delayed ecdysteroid secretion, potentially inducing diapause | researchgate.net |

Comparative Ecdysteroid Biology and Evolution

Differences in Biosynthesis Between Arthropods and Plants

The biosynthetic pathways leading to ecdysteroids have evolved independently in arthropods (zooecdysteroids) and plants (phytoecdysteroids), resulting in significant differences in precursors, intermediates, and regulatory mechanisms. While both pathways ultimately produce structurally similar compounds, the routes taken are distinct.

Arthropod Ecdysteroid Biosynthesis: Arthropods are incapable of synthesizing sterols de novo and must obtain cholesterol or other phytosterols from their diet. tandfonline.combiologists.com This dietary sterol is the starting point for ecdysteroid synthesis, which primarily occurs in specialized endocrine organs called the prothoracic glands (in insects) or Y-organs (in crustaceans). mdpi.comnih.gov

The pathway, often referred to as the "Halloween pathway," involves a series of enzymatic modifications catalyzed by cytochrome P450 enzymes (encoded by the Halloween genes) and other enzymes. A key part of this pathway involves the conversion of cholesterol to 7-dehydrocholesterol (B119134) and subsequent modifications within a "black box" of still partially uncharacterized reactions. The terminal steps involve a series of hydroxylations. researchgate.net

In many insects, the prothoracic glands release prohormones, such as ecdysone (E) or 3-dehydroecdysone, into the hemolymph. mdpi.com this compound has also been identified as a major product released from the prothoracic glands of the tobacco hornworm, Manduca sexta. These prohormones are then converted in peripheral tissues (like the fat body or Malpighian tubules) to the most active form, 20-hydroxyecdysone (20E). mdpi.com

Plant Phytoecdysteroid Biosynthesis: In contrast to arthropods, plants can synthesize their own sterols (phytosterols) via the mevalonate (B85504) pathway. mdpi.com While the complete biosynthetic pathway for phytoecdysteroids is not fully elucidated, evidence suggests it differs significantly from the arthropod pathway. For instance, in spinach (Spinacia oleracea), the precursor for phytoecdysteroids is lathosterol, not cholesterol, which is the primary precursor in Drosophila. researchgate.netmdpi.com

Furthermore, plants exhibit a much greater structural diversity of ecdysteroids, with over 500 analogues identified compared to the relatively small number found in arthropods. mdpi.com This vast diversity suggests that plant biosynthetic pathways operate as a complex network of enzymes with broad substrate specificity, allowing for numerous structural permutations. mdpi.combiophytis.com While plants produce 20E and its precursors, they also synthesize a wide array of other analogues, many of which are not found in animals. The enzymes involved are also expected to be different, as no plant orthologs of the insect Halloween genes have been found in published plant genomes. tandfonline.com

The table below provides a comparative summary of key differences.

| Feature | Arthropod Biosynthesis (Zooecdysteroids) | Plant Biosynthesis (Phytoecdysteroids) | Reference |

| Sterol Precursor | Dietary (e.g., Cholesterol) | Endogenously synthesized (e.g., Lathosterol, Cycloartenol) | researchgate.netmdpi.com |

| Site of Synthesis | Specialized glands (e.g., Prothoracic gland) | Not fully known, likely various tissues | mdpi.comresearchgate.net |

| Key Enzymes | Cytochrome P450s (Halloween genes) | Largely uncharacterized, likely different enzyme classes | tandfonline.com |

| Product Diversity | Limited; primarily Ecdysone and 20E | High; over 500 known analogues | mdpi.com |

| Primary Role | Hormonal (molting, reproduction) | Defensive (anti-herbivore) | mdpi.comebi.ac.uk |

Monophyletic vs. Polyphyletic Origin of Phytoecdysteroid Biosynthesis

The evolutionary origin of the ability to synthesize ecdysteroids in plants is a subject of ongoing scientific debate. The central question is whether this trait arose once in a common ancestor of all ecdysteroid-producing plants (monophyletic origin) or evolved independently multiple times in different plant lineages (polyphyletic origin). mdpi.commdpi.com

Evidence for a polyphyletic origin comes from the observation that the biosynthetic pathways appear to differ between major plant groups. For example, the early steps of ecdysteroid synthesis are thought to be different in ferns compared to angiosperms. mdpi.comresearchgate.net The scattered distribution of ecdysteroid-accumulating species across the plant kingdom, appearing in some families while being absent in closely related ones, also lends support to the idea of independent evolutionary events. mdpi.comresearchgate.net

Conversely, there is compelling evidence suggesting a monophyletic origin of the genetic capacity for biosynthesis. Studies have shown that a high percentage of plant species, when screened, contain at least trace amounts of ecdysteroids. mdpi.com Even in species considered "ecdysteroid-negative," such as Arabidopsis thaliana, some individual plants have been found to produce low levels of these compounds. mdpi.com This suggests that the underlying genes for the biosynthetic pathway may be ancient and widely distributed (a monophyletic trait), but their expression is tightly regulated and often suppressed in many lineages. mdpi.commdpi.com Under this hypothesis, the expression of the pathway could be considered polyphyletic, while the genetic toolkit itself is monophyletic.

Currently, the available evidence is insufficient to definitively resolve this question. A conclusive answer awaits more detailed elucidation of the biosynthetic pathways and the identification of the specific genes and enzymes involved across a broader range of plant taxa. mdpi.comresearchgate.net

Evolutionary Significance of Ecdysteroid Diversity

The existence of hundreds of structurally distinct ecdysteroid analogues, particularly in the plant kingdom, points to a significant evolutionary advantage conferred by this chemical diversity.

In arthropods, the diversity is relatively low, with 20-hydroxyecdysone being the primary active hormone. Other compounds like ecdysone, 3-dehydroecdysone, and this compound primarily function as prohormones or intermediates in a tightly regulated hormonal system essential for coordinating development. mdpi.com The ability to produce different ecdysteroids from various dietary sterols, as seen in Drosophila, which can synthesize makisterone A from plant sterols and 20E from cholesterol, demonstrates an adaptive flexibility to different food sources. biologists.com

In plants, the evolutionary significance of ecdysteroid diversity is primarily understood in the context of defense against herbivorous insects. This "plant armor" hypothesis posits that phytoecdysteroids act as potent anti-feedants and endocrine disruptors. ebi.ac.ukresearchgate.net When ingested by an unadapted insect, these compounds can mimic the insect's own molting hormones, leading to premature and lethal molting, developmental abnormalities, or feeding deterrence. researchgate.net

The vast structural array of phytoecdysteroids likely represents an evolutionary arms race between plants and insects. As insects evolve mechanisms to detoxify or sequester one type of phytoecdysteroid, plants that can produce novel analogues would have a selective advantage. This co-evolutionary pressure would drive the diversification of ecdysteroid structures. researchgate.net The presence of complex mixtures of different ecdysteroids in a single plant can create a more potent and difficult-to-overcome defensive cocktail. The diversity also extends to the formation of various conjugates (e.g., acetates, glycosides), which can alter the polarity, stability, and biological activity of the compounds, further enhancing the plant's defensive capabilities. mdpi.com This chemical diversity is a key strategy for plants to protect themselves from a wide range of invertebrate herbivores.

Research Methodologies and Analytical Approaches

Isolation and Purification Techniques

The journey from a raw plant extract to pure 2-dehydroecdysone involves several stages of separation and purification. These methods exploit the physicochemical properties of the molecule, such as polarity, solubility, and molecular size. caldic.com

Multistep Chromatography

Chromatography is the cornerstone of ecdysteroid isolation, often requiring a sequence of different chromatographic methods to achieve the desired purity of over 90%. researchgate.net The polar nature of ecdysteroids makes their separation from other plant constituents like chlorophyll, lipids, and polyphenolic compounds a complex task. nih.gov

Column Chromatography (CC): This is a fundamental and widely used technique in the initial stages of purification. sci-hub.se Both normal-phase and reversed-phase column chromatography are employed. mdpi.com Alumina (B75360) and silica (B1680970) gel are common stationary phases. nih.govcaldic.com For instance, in the isolation of ecdysteroids from Silene italica ssp. nemoralis, classical column chromatography on alumina was a key step. researchgate.netresearchgate.net A gradient elution, often with dichloromethane (B109758) and ethanol (B145695) mixtures, can be used for coarse separation based on the adsorption capacity of different ecdysteroids. google.com

Droplet Countercurrent Chromatography (DCCC): DCCC is a preparative, liquid-liquid partition chromatography technique that is particularly effective for separating ecdysteroids with a wide range of polarities from complex mixtures. researchgate.netmdpi.com It is a non-destructive method, ensuring that all components are eventually eluted. mdpi.com This technique has been successfully used in the purification of ecdysteroid glycosides, including derivatives of 2-deoxy-20-hydroxyecdysone. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for the final purification of ecdysteroids, often used in both preparative and analytical scales. nih.govresearchgate.net Both normal-phase and reversed-phase HPLC are utilized. researchgate.net Reversed-phase HPLC with C18 columns is common, using mobile phases such as methanol-water or acetonitrile-water gradients. google.comijariie.com Normal-phase HPLC, sometimes with solvent systems like dichloromethane/isopropyl alcohol/water, can provide effective separation for certain ecdysteroids. nih.gov The complexity of ecdysteroid mixtures may necessitate the sequential use of two or even three different HPLC steps to resolve all compounds. researchgate.net

Fractionated Crystallization

Fractionated crystallization is a purification technique that can be employed, particularly when a target compound is present in high concentrations. researchgate.net After initial purification steps that yield a sufficiently concentrated solution of this compound, controlled changes in solvent composition or temperature can induce crystallization, leaving impurities behind in the mother liquor. caldic.comamazonaws.com This method is often used in the final stages of purification to obtain a highly pure product. nih.gov

Liquid-Liquid Partition

Liquid-liquid partition, or solvent partitioning, is a crucial preliminary step to remove interfering compounds from the initial plant extract. researchgate.netmdpi.com This technique separates compounds based on their differential solubility in two immiscible liquid phases. Common solvent systems used for ecdysteroid extraction include:

Aqueous alcohol and hexane/petroleum ether: This removes non-polar compounds and pigments. mdpi.com

Butanol and water: The majority of ecdysteroids partition into the butanol phase. mdpi.com

Water and chloroform/dichloromethane: Ecdysteroids typically remain in the aqueous phase. mdpi.com

A sequential partitioning process is often employed to effectively remove a broad range of impurities before proceeding to chromatographic steps. mdpi.com

Solid-Phase Extraction (SPE)

Solid-phase extraction is a valuable technique for the partial purification and concentration of ecdysteroids from crude extracts. researchgate.netresearchgate.net It is often used after initial solvent partitioning and before HPLC analysis. researchgate.net Reversed-phase SPE cartridges, such as those with C18-bonded silica, are commonly used. ijariie.comnormalesup.org The crude extract is loaded onto the cartridge, and interfering substances are washed away with a non-polar solvent, after which the ecdysteroids are eluted with a more polar solvent like methanol (B129727). ijariie.com This method is efficient for sample cleanup and concentrating the target compounds. researchgate.net

Micro-Extraction Methods for Plant Screening

For the rapid screening of a large number of plant samples for the presence of ecdysteroids like this compound, micro-extraction methods have been developed. mdpi.com These methods are designed to be fast and require only a small amount of plant material. researchgate.net An example involves extracting a small sample (e.g., 30 mg of seeds) with 50% ethanol, followed by purification using reversed-phase solid-phase extraction (RP-SPE) before analysis by techniques like RP-HPLC-MS/MS. researchgate.net This approach allows for the efficient identification of ecdysteroid-positive plant extracts. researchgate.net

Structural Elucidation and Identification

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.

The primary methods for the structural elucidation of ecdysteroids are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ebi.ac.uk

¹H-NMR (Proton NMR): While ¹H-NMR spectra of ecdysteroids can be complex, they provide valuable information about the number and environment of protons in the molecule. nih.gov

¹³C-NMR (Carbon NMR): ¹³C-NMR is extensively used for identifying the carbon skeleton of ecdysteroids. nih.govmdpi.com The chemical shifts of specific carbon atoms are characteristic of the ecdysteroid structure. For instance, in this compound, the presence of a carbonyl group at C-2 would result in a characteristic downfield shift for that carbon signal. u-szeged.hu The carbon resonances for C-6 and C-20 typically appear at δC 201–204 and 207–209 ppm, respectively. nih.gov The signals for C-2 and C-3 are usually found near δC 67–69 ppm, while the C-14 resonance is near δC 83–85 ppm. nih.govmdpi.com The olefinic carbons C-7 and C-8 appear at δC 121–123 and 162–165 ppm, respectively. nih.govmdpi.com

2D-NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for unambiguously assigning all proton and carbon signals and determining the stereochemistry of the molecule. nih.govmdpi.comu-szeged.hu These techniques reveal correlations between neighboring protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, allowing for the complete assembly of the molecular structure. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. mdpi.com High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula. u-szeged.hu Fragmentation patterns observed in MS/MS experiments can help to identify characteristic structural features of the ecdysteroid side chain and steroid nucleus. u-szeged.hu

Ultraviolet (UV) Spectroscopy: The characteristic 14α-hydroxy-7-en-6-one chromophore present in most ecdysteroids gives rise to a strong UV absorbance maximum around 242-245 nm in methanol or ethanol. nih.govmdpi.commdpi.com This property is widely used for the detection and quantification of ecdysteroids during chromatographic separation. mdpi.com

X-ray Crystallography: For compounds that can be crystallized, X-ray crystallography provides the most definitive three-dimensional structural information, confirming the absolute stereochemistry of all chiral centers. researchgate.net The structure of the first ecdysteroid, ecdysone (B1671078), was elucidated using this technique. nih.gov

The combination of these powerful analytical techniques allows for the unambiguous identification and structural elucidation of this compound from natural sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of ecdysteroids, including this compound. researchgate.net While ¹H-NMR spectra of ecdysteroids can be complex, they provide valuable information, particularly regarding specific proton signals. nih.gov In studies of ecdysteroids from Manduca sexta, the ¹H-NMR spectrum of a mixture containing this compound and 3-dehydroecdysone (B1239484) showed distinct signals that helped confirm its composition. pnas.org The spectrum revealed two 7-H signals at 5.90 and 5.85 ppm, along with twin peaks for the 22-H proton at 3.55 ppm. pnas.org

¹³C-NMR spectroscopy offers better-resolved spectra, with signals spread over a wider range (around 200 ppm), making it highly useful for structural identification. normalesup.org For ecdysteroids in general, characteristic carbon resonance ranges have been identified. For instance, carbons C-2 and C-3 typically resonate near δC 67–69 ppm, while C-14 is found near δC 83–85 ppm. mdpi.com The olefinic carbons C-7 and C-8 appear at δC 121–123 and 162–165 ppm, respectively. nih.govmdpi.com The presence of the C-6 ketone is indicated by a signal around δC 201–204 ppm. nih.gov

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of proton and carbon signals, especially for complex molecules like ecdysteroids. mdpi.comresearchgate.netresearchgate.net Key 2D NMR experiments include:

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin couplings, helping to trace the connectivity of protons within the molecule. normalesup.orgwikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and heteronuclei, most commonly ¹³C or ¹⁵N, which is fundamental for assigning carbon signals based on their attached protons. mdpi.comwikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC): Detects longer-range couplings (2-3 bonds) between protons and carbons, providing critical information about the connectivity of different parts of the molecular skeleton. normalesup.orgmdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close in space, which is crucial for determining the stereochemistry of the molecule. pnas.orgmdpi.com

These techniques collectively allow for the detailed structural elucidation of novel ecdysteroids and the confirmation of known structures like this compound. mdpi.commdpi.com

Table 1: Key ¹H-NMR Signals for a Mixture Containing this compound

| Proton | Chemical Shift (ppm) | Reference |

|---|---|---|

| 7-H | 5.90 and 5.85 | pnas.org |

| 22-H | 3.55 | pnas.org |

| 9-H | 3.30 / 3.00 | pnas.org |

| 18-H (major component) | 0.61 | pnas.org |

| 19-H (major component) | 0.90 | pnas.org |

Mass Spectrometry (MS, MS/MS, DCI-MS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and obtaining structural information about ecdysteroids. Early electron-impact MS was challenging due to the thermal instability of ecdysteroids, often leading to dehydration rather than a clear molecular ion. mdpi.com The development of milder ionization techniques has greatly facilitated their analysis. mdpi.com

For the characterization of the mixture containing this compound from Manduca sexta, Desorption Chemical Ionization (DCI)-MS with ammonia (B1221849) as the ion source was employed. pnas.org This technique provided clear evidence for a molecular weight corresponding to the oxidation of one hydroxyl group to a carbonyl group. pnas.org

Key mass spectrometry findings for the mixture including this compound are:

Positive Ion DCI-MS (NH₃): Showed an ammoniated molecular ion [M + NH₄]⁺ at m/z 480. pnas.org

Negative Ion DCI-MS (NH₃): Showed a deprotonated molecular ion [M - H]⁻ at m/e 461. pnas.org

Tandem mass spectrometry (MS/MS) is used to further investigate the structure by fragmenting a selected precursor ion. normalesup.org The fragmentation patterns of ecdysteroids are characterized by cleavages in the side chain, such as the C20-C22 bond, and multiple losses of water molecules. researchgate.netresearchgate.net This detailed fragmentation data helps in pinpointing the locations of hydroxyl groups and other functionalities.

Table 2: DCI-MS Data for the Mixture Containing this compound

| Ionization Mode | Ion | m/z (or m/e) | Reference |

|---|---|---|---|

| Positive Ion DCI (NH₃) | [M + NH₄]⁺ | 480 | pnas.org |

| Negative Ion DCI (NH₃) | [M - H]⁻ | 461 | pnas.org |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy provides information about the stereochemistry of a molecule and is particularly sensitive to the presence and environment of chromophores. In the analysis of this compound, CD spectroscopy was instrumental in identifying the presence of an additional saturated carbonyl function compared to ecdysone. pnas.org The CD spectrum of ecdysone shows characteristic Cotton effects (CE), but the spectrum of the mixture containing this compound displayed an extra effect at 227 nm, attributed to the n→π* transition of the additional ketone at C-2. pnas.org

Table 3: Circular Dichroism Cotton Effects (CE) for the Mixture Containing this compound

| Wavelength (nm) | Assignment | Reference |

|---|---|---|

| 335 | n→π* of enone | pnas.org |

| 257 | π→π* of enone | pnas.org |

| 227 | n→π* of extra ketone (C-2) | pnas.org |

| 222 | - | pnas.org |

Hyphenated Techniques (e.g., HPLC/DAD/MS, HPLC-NMR)

Hyphenated techniques, which couple the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of spectroscopy, are essential for analyzing complex biological mixtures containing ecdysteroids.

HPLC/DAD/MS (High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry) has become a nearly routine method for the analysis, identification, and quantification of ecdysteroids. mdpi.comencyclopedia.pub HPLC separates the components of the mixture, the DAD provides a UV spectrum for each peak (most ecdysteroids have a characteristic absorbance maximum around 242 nm due to the α,β-unsaturated ketone chromophore), and the MS provides molecular weight and structural information. mdpi.com This combination is powerful for dereplication and identifying known ecdysteroids in an extract, as well as flagging potentially new ones.

HPLC-NMR (High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy) is a more challenging but highly potent combination that provides considerable structural information about compounds as they elute from the HPLC column. mdpi.com The main challenges are the use of deuterated solvents for the mobile phase and the inherent low sensitivity of NMR. mdpi.com These can be overcome using stopped-flow methods, where the HPLC flow is paused to allow sufficient time to acquire an NMR spectrum for a peak of interest. mdpi.com This technique has been successfully applied to ecdysteroid analysis, providing detailed structural data directly from the separated mixture. mdpi.com

Quantification Methods

Accurate quantification of this compound and other ecdysteroids is critical for studying their physiological roles. Immunoassays are the primary methods used for this purpose due to their high sensitivity and specificity.

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) was one of the first immunoassay techniques developed for ecdysteroids and remains a valuable quantification tool. mdpi.com The quantification of the mixture containing this compound from Manduca sexta prothoracic glands was achieved using a differential RIA. pnas.orgnih.gov This method utilized two different antisera with distinct specificities:

H-2 Antiserum: This antiserum was generated against a 20-hydroxyecdysone (B1671079) conjugate and shows affinity for ecdysteroids with modifications in the A-ring. pnas.orgnih.gov this compound, having a ketone at C-2, cross-reacts with this antiserum.

H-22 Antiserum: This antiserum was developed against an ecdysone conjugate and primarily recognizes ecdysteroids with an unmodified side chain. It does not bind well to ecdysteroids that are modified in the A-ring. pnas.orgnih.gov

By comparing the immunoreactivity of a sample with both the H-2 and H-22 antisera, researchers could specifically detect the presence of A-ring modified ecdysteroids like this compound. pnas.orgnih.gov

Table 4: Differential RIA for A-Ring Modified Ecdysteroids

| Antiserum | Specificity | Cross-reactivity with this compound | Reference |

|---|---|---|---|

| H-2 | Retains affinity for A-ring modified ecdysteroids | Yes | pnas.orgnih.gov |

| H-22 | Affinity mainly for side-chain modifications | No | pnas.orgnih.gov |

Enzyme Immunoassays (EIA)

Enzyme Immunoassays (EIA), including the competitive Enzyme-Linked Immunosorbent Assay (ELISA), have largely replaced RIAs for routine quantification due to their avoidance of radioactive materials, stability, and ease of use. The principle is similar to RIA, involving competition between a labeled ecdysteroid (tracer) and the unlabeled ecdysteroid in the sample for a limited number of antibody binding sites. eje.czaai.org

Antisera have been developed that show high specificity towards the side chain of the ecdysone molecule, meaning that modifications to the A-ring, as seen in this compound, result in little to no change in sensitivity. eje.czeje.czdiva-portal.org For example, antiserum RUD-2 was developed to allow for the direct quantification of total ecdysteroids in samples containing both ecdysone and 3-dehydroecdysone in varying ratios, as it is insensitive to modifications at the C-3 position. eje.czeje.cz This principle is directly applicable to the quantification of this compound, where an antiserum with low sensitivity to A-ring modifications would be chosen to measure it as part of a total ecdysteroid pool, or a highly specific antibody could be developed to measure it individually.

High-Performance Liquid Chromatography (HPLC) with DAD/MS

High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS) serves as a powerful analytical tool for the separation, identification, and quantification of this compound and related ecdysteroids. This technique is instrumental in metabolic studies, allowing for the precise measurement of various compounds within complex biological matrices.

In studies of ecdysteroid metabolism, HPLC is frequently used to analyze extracts from tissues or culture media. For instance, in vitro incubation of prothoracic glands from Manduca sexta revealed the secretion of a mixture of this compound and 3-dehydroecdysone, which were subsequently identified using a combination of analytical techniques including HPLC, Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and MS. nih.govpnas.org Similarly, the analysis of metabolites from cultured ovaries of the silkworm, Bombyx mori, utilized both thin-layer chromatography (TLC) and HPLC to reveal the conversion of ecdysone into 20-hydroxyecdysone and other metabolites. nih.gov

The use of radiolabeled precursors further enhances the utility of HPLC in tracking metabolic pathways. In the crab Cancer antennarius, Y-organs prelabeled with [3H]cholesterol were shown to secrete 3H-labeled ecdysone and another unidentified ecdysteroid when analyzed by HPLC. nih.gov In the crayfish Orconectes limosus, HPLC analysis of hemolymph samples after injection of [3H]3-dehydroecdysone demonstrated its rapid conversion to 20-hydroxyecdysone. eje.cz

The table below summarizes the application of HPLC in the analysis of this compound and related compounds in various species.

| Species | Tissue/Sample | Analytical Approach | Key Findings |

| Manduca sexta | Prothoracic Glands (in vitro) | HPLC, NMR, CD, MS | Secretion of a mixture of this compound and 3-dehydroecdysone. nih.govpnas.org |

| Bombyx mori | Ovaries (in vitro) | TLC, HPLC | Conversion of ecdysone to 20-hydroxyecdysone and other metabolites. nih.gov |

| Cancer antennarius | Y-organs (in vitro) | HPLC (with radiolabeling) | Secretion of labeled ecdysone and an unknown ecdysteroid from [3H]cholesterol. nih.gov |

| Orconectes limosus | Hemolymph | HPLC (with radiolabeling) | Rapid in vivo conversion of [3H]3-dehydroecdysone to 20-hydroxyecdysone. eje.cz |

| Calliphora vicina | Larvae and Pupae | HPLC (with radiolabeling) | Injected [3H]2,22,25-trideoxyecdysone is converted to 20-hydroxyecdysone. researchgate.net |